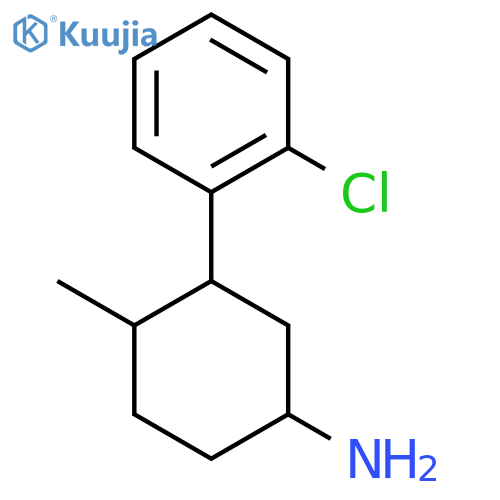

Cas no 2138090-47-6 (3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine)

2138090-47-6 structure

商品名:3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine

3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2138090-47-6

- EN300-1157805

- 3-(2-chlorophenyl)-4-methylcyclohexan-1-amine

- 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine

-

- インチ: 1S/C13H18ClN/c1-9-6-7-10(15)8-12(9)11-4-2-3-5-13(11)14/h2-5,9-10,12H,6-8,15H2,1H3

- InChIKey: KWLOWGSTYSNPJQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1C1CC(CCC1C)N

計算された属性

- せいみつぶんしりょう: 223.1127773g/mol

- どういたいしつりょう: 223.1127773g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26Ų

3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1157805-1.0g |

3-(2-chlorophenyl)-4-methylcyclohexan-1-amine |

2138090-47-6 | 1g |

$0.0 | 2023-06-09 |

3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2138090-47-6 (3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量